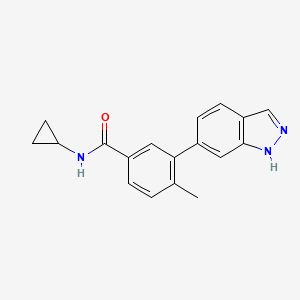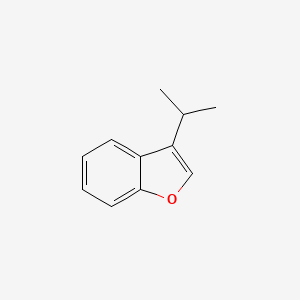
2-(6-Methoxy-1H-indol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-1H-indole-3-acetamide is a chemical compound belonging to the indole family. Indoles are heterocyclic compounds that are widely found in nature and have significant biological activities. The compound 2-(6-Methoxy-1H-indol-3-yl)acetamide is characterized by a methoxy group at the 6th position and an acetamide group at the 3rd position of the indole ring. This structural configuration imparts unique chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Methoxy-1H-indol-3-yl)acetamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-methoxyindole.
Acetylation: The 6-methoxyindole undergoes acetylation to introduce the acetamide group at the 3rd position. This can be achieved using acetic anhydride in the presence of a catalyst such as pyridine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Industrial methods may also incorporate continuous flow reactors and automated purification systems to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 6-Methoxy-1H-indole-3-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The methoxy group and acetamide group can participate in substitution reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine for halogenation reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated indole derivatives.
Aplicaciones Científicas De Investigación
6-Methoxy-1H-indole-3-acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(6-Methoxy-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, or immune response, leading to its observed biological effects.
Comparación Con Compuestos Similares
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
6-Hydroxy-1H-indole-3-acetamide: A hydroxylated derivative with distinct chemical properties.
Uniqueness: 6-Methoxy-1H-indole-3-acetamide is unique due to the presence of the methoxy group, which imparts specific chemical reactivity and biological activity. This distinguishes it from other indole derivatives and makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C11H12N2O2 |
|---|---|
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
2-(6-methoxy-1H-indol-3-yl)acetamide |
InChI |
InChI=1S/C11H12N2O2/c1-15-8-2-3-9-7(4-11(12)14)6-13-10(9)5-8/h2-3,5-6,13H,4H2,1H3,(H2,12,14) |
Clave InChI |
ZHCAMBSURQLGBM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C(=CN2)CC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![7-(tert-Butyl) 1-methyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-1,7(8H)-dicarboxylate](/img/structure/B8794152.png)
![3-{[4-(2-Methoxyphenyl)piperazin-1-YL]methyl}benzonitrile](/img/structure/B8794159.png)
![[1-(4-bromophenyl)ethyl]hydrazine hydrochloride](/img/structure/B8794165.png)

